molecular formula C19H21N3O5S B2833157 3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034541-90-5

3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2833157
M. Wt: 403.45
InChI Key: SWXXVMJTLOKTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a tetrahydro-2H-pyran ring, and a 2,3-dihydrobenzo[d]oxazole moiety . It’s worth noting that the exact compound you’re asking about doesn’t appear to be widely studied or used, based on the available literature.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and tetrahydro-2H-pyran rings, along with the 2,3-dihydrobenzo[d]oxazole moiety, would form the core structure of the molecule .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at their application as antibacterial agents. A precursor was reacted with various active methylene compounds to produce derivatives, including pyran, pyridine, and pyridazine, among others. These compounds were evaluated for antibacterial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Catalytic Synthesis Applications

A new ionic liquid, sulfonic acid functionalized pyridinium chloride, was utilized for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation reaction. This showcases the role of such compounds in facilitating chemical reactions under solvent-free conditions, contributing to green chemistry practices (Zolfigol et al., 2015).

Antimicrobial and Sulfone-linked Heterocycles

The development of novel sulfone-linked bis heterocycles for antimicrobial applications is another area of interest. Such compounds, prepared from E-styrylsulfonylacetic acid methyl ester, have shown pronounced antimicrobial activity, indicating their potential in therapeutic applications (Padmavathi et al., 2008).

Sulfonamide Hybrids for Therapeutic Use

Sulfonamide hybrids, combining sulfonamides with other drug molecules, have been developed for a wide range of therapeutic applications. These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities, among others. Recent advances in sulfonamide hybrids highlight the continuous effort to synthesize compounds with enhanced effectiveness and broader therapeutic applications (Massah et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not clear from the available literature. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

3-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-22-16-11-15(4-5-17(16)27-19(22)23)28(24,25)21-18(13-6-9-26-10-7-13)14-3-2-8-20-12-14/h2-5,8,11-13,18,21H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXVMJTLOKTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC(C3CCOCC3)C4=CN=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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